molecular formula C20H20N2O3S B11352276 2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B11352276
M. Wt: 368.5 g/mol
InChI Key: PRQJXNZYMNOQRQ-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with methoxy and thiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps. One common approach is the condensation of 4-methoxybenzoic acid with 2-amino-4-methoxyphenylthiazole under acidic conditions to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the methoxy and thiazole groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the amide group would yield an amine.

Scientific Research Applications

2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its combination of methoxy and thiazole groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-methoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide

InChI

InChI=1S/C20H20N2O3S/c1-24-16-9-7-14(8-10-16)20-22-15(13-26-20)11-12-21-19(23)17-5-3-4-6-18(17)25-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

PRQJXNZYMNOQRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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